molecular formula C17H26ClNO2 B1668075 Butachlor CAS No. 23184-66-9

Butachlor

Cat. No. B1668075
CAS RN: 23184-66-9
M. Wt: 311.8 g/mol
InChI Key: HKPHPIREJKHECO-UHFFFAOYSA-N
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Patent
US09328121B1

Procedure details

acetochlor, alachlor, butachlor, dimethenamid, propachlor, metazachlor, metolachlor, pretilachlor, thenylchlor, and pethoxamid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
CC[C:3]1[CH:4]=[CH:5][CH:6]=[C:7](C)[C:8]=1[N:9]([C:14]([CH2:16][Cl:17])=[O:15])COCC.CCC1C=CC=C(CC)C=1N(C(CCl)=O)COC.CCCCOCN(C(CCl)=O)C1C(CC)=CC=CC=1CC.CC1C(N(C(CCl)=O)C(COC)C)=C(C)SC=1.CC(N(C(CCl)=O)C1C=CC=CC=1)C.CC1C=CC=C(C)C=1N(C(CCl)=O)CN1N=CC=C1.CCC1C(N(C(CCl)=O)C(COC)C)=C(C)C=CC=1.CCCOCCN(C(CCl)=O)C1C(CC)=CC=CC=1CC.CC1C=CC=C(C)C=1N(C(CCl)=O)CC1SC=CC=1OC.CCOCCN(C(C1C=CC=CC=1)=C(C)C)C(CCl)=O>>[Cl:17][CH2:16][C:14]([NH:9][C:8]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC=1C=CC=C(C1N(COCC)C(=O)CCl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCCN(C(=O)CCl)C(=C(C)C)C=1C=CC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC=1C=CC=C(C1N(COC)C(=O)CCl)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCOCN(C=1C(=CC=CC1CC)CC)C(=O)CCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)N(C=1C=CC=CC1)C(=O)CCl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC=C(C1N(CN2C=CC=N2)C(=O)CCl)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCOCCN(C=1C(=CC=CC1CC)CC)C(=O)CCl
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)N(CC2=C(C=CS2)OC)C(=O)CCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClCC(=O)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.